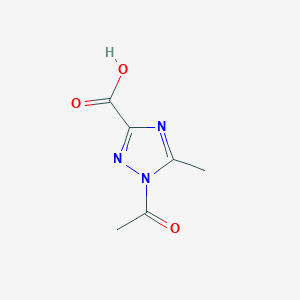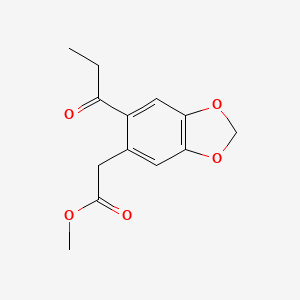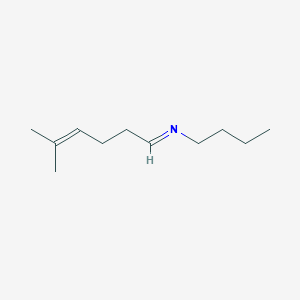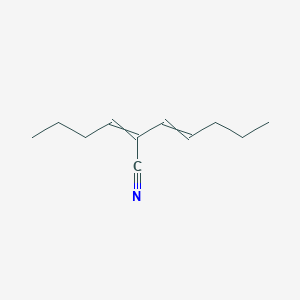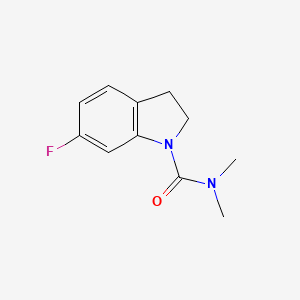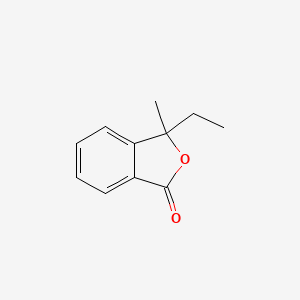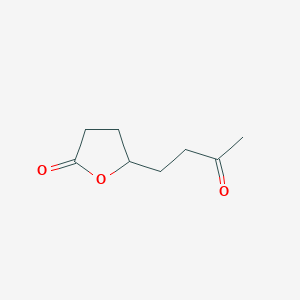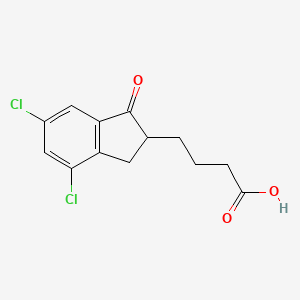
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is a synthetic organic compound known for its potent inhibitory effects on volume-sensitive anion channels (VSAC). This compound has garnered significant interest in scientific research due to its unique chemical structure and biological activities .
Preparation Methods
The synthesis of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4,6-dichloroindanone with butanoic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and other conditions involving ion channel dysfunction.
Mechanism of Action
The primary mechanism of action of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid involves the inhibition of volume-sensitive anion channels (VSAC). This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The compound targets specific molecular pathways involved in ion transport and cellular volume regulation .
Comparison with Similar Compounds
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is unique due to its high selectivity and potency as a VSAC inhibitor. Similar compounds include:
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-(2-Butyl-6,7-dichloro-2-cyclopentylindan-1-on-5-yl)oxybutyric acid These compounds share structural similarities but differ in their specific substituents and biological activities .
Properties
CAS No. |
89445-40-9 |
|---|---|
Molecular Formula |
C13H12Cl2O3 |
Molecular Weight |
287.13 g/mol |
IUPAC Name |
4-(5,7-dichloro-3-oxo-1,2-dihydroinden-2-yl)butanoic acid |
InChI |
InChI=1S/C13H12Cl2O3/c14-8-5-10-9(11(15)6-8)4-7(13(10)18)2-1-3-12(16)17/h5-7H,1-4H2,(H,16,17) |
InChI Key |
XZQPAWGHQSDITB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Cl)Cl)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


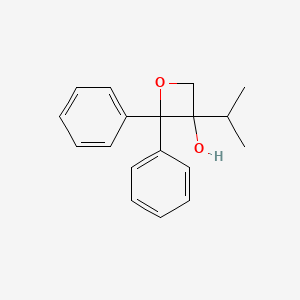
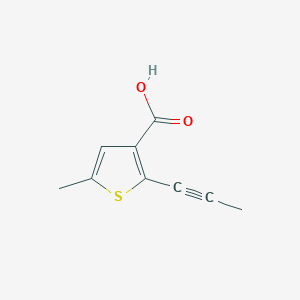
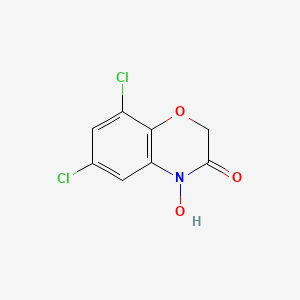
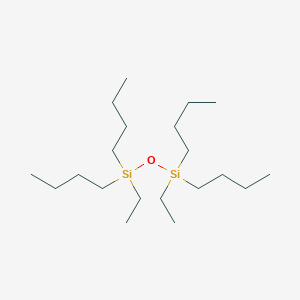
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

